6-[[8a-(Acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
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Overview
Description
Gymnemic acid I is a triterpenoid saponin glycoside isolated from the leaves of the medicinal plant Gymnema sylvestre, which belongs to the family Asclepiadaceae . This compound is known for its anti-sweet properties, making it a unique agent in the management of diabetes mellitus and other metabolic disorders . Gymnemic acid I has the highest anti-sweet properties among its homologs, suppressing the sweetness of most sweeteners, including intense artificial sweeteners like aspartame and natural sweeteners like thaumatin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The extraction of gymnemic acid I typically involves solvent extraction methods. For instance, the leaves of Gymnema sylvestre are homogenized with 70% ethanol, followed by centrifugation and incubation at low temperatures . Another method involves the use of 50% ethanol at 70°C for 2 hours to maximize the extraction yield .
Industrial Production Methods: Industrial production of gymnemic acid I often employs biotechnological approaches, including plant tissue culture techniques. These methods involve the use of callus and cell suspension cultures, as well as biotic and abiotic elicitation processes involving plant hormones like auxin and gibberellins . These techniques help in generating higher amounts of gymnemic acid I within a short duration, addressing the market demand .
Chemical Reactions Analysis
Types of Reactions: Gymnemic acid I undergoes various chemical reactions, including glycosylation, oxidation, and hydroxylation . These reactions are facilitated by enzymes such as glycosyltransferases and cytochrome P450-dependent monooxygenases .
Common Reagents and Conditions: Common reagents used in these reactions include glucuronic acid for glycosylation and various oxidizing agents for oxidation reactions . The conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound during the reactions .
Major Products: The major products formed from these reactions include different homologs of gymnemic acid, each with varying ester groups and sugar moieties . These variations contribute to the diverse biological activities of gymnemic acid I and its homologs .
Scientific Research Applications
Gymnemic acid I has a wide array of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is studied for its unique glycoside structure and its potential to form various derivatives through chemical modifications . In biology, gymnemic acid I is known for its ability to inhibit the sweetness receptors on the tongue, making it a valuable tool in studying taste modulation .
In medicine, gymnemic acid I is primarily used in the management of diabetes mellitus due to its ability to inhibit the absorption of glucose in the intestines and stimulate insulin secretion from the pancreas . It also exhibits lipid-lowering, antimicrobial, antioxidative, and anti-inflammatory activities . In the industry, gymnemic acid I is used in the production of dietary supplements and functional foods aimed at managing blood sugar levels and reducing sugar cravings .
Mechanism of Action
Gymnemic acid I exerts its effects by interacting with taste receptors on the tongue, specifically those responsible for detecting sweetness . By binding to these receptors, it blocks the ability to taste sweetness, making it an effective tool for managing sugar cravings and reducing overall sugar consumption . Additionally, gymnemic acid I stimulates insulin secretion from the pancreas, thereby helping in the regulation of blood sugar levels .
Comparison with Similar Compounds
Gymnemic acid I is unique among its homologs due to its highest anti-sweet properties . Similar compounds include gymnemic acid II, gymnemic acid III, and gymnemic acid IV, each differing in their ester groups and sugar moieties . Other anti-sweet compounds include hodulcine, a dammarane-type triterpene glycoside from the leaves of Hovenia dulcis, lactisole, and ziziphin . These compounds share similar properties but differ in their chemical structures and specific biological activities .
Properties
IUPAC Name |
6-[[8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H66O14/c1-10-21(2)36(53)57-34-33(50)43(20-54-22(3)45)24(17-38(34,4)5)23-11-12-26-39(6)15-14-28(55-37-31(49)29(47)30(48)32(56-37)35(51)52)40(7,19-44)25(39)13-16-41(26,8)42(23,9)18-27(43)46/h10-11,24-34,37,44,46-50H,12-20H2,1-9H3,(H,51,52) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFSVJGWJQPWFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)COC(=O)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H66O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
807.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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